4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole and triazole rings
Scientific Research Applications
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include benzyl pyrazole and dimethyl phenyl pyrazole, which undergo various condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-1H-PYRAZOLE: A simpler pyrazole derivative with similar structural features.
3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE: Another pyrazole derivative with different substituents.
1,2,4-TRIAZOLE: A core structure present in many biologically active compounds.
Uniqueness
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole and triazole rings, which confer specific chemical and biological properties. This compound’s structural complexity and potential for diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7S/c1-18-23(19(2)32(29-18)21-11-7-4-8-12-21)13-14-24-27-28-25(33)31(24)22-15-26-30(17-22)16-20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISBFHCHEOIOCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NNC(=S)N3C4=CN(N=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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